
Synepirin 500
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synepirin 500 is a chemical compound that belongs to the class of sympathomimetic amines. It is widely used in scientific research as a tool to study the effects of adrenergic stimulation on various biological systems. This compound is a potent stimulant that activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolic rate.
作用機序
Synepirin 500 acts by stimulating the release of norepinephrine and epinephrine from sympathetic nerve endings. These neurotransmitters bind to adrenergic receptors on various target tissues, leading to a cascade of biochemical and physiological effects. The activation of adrenergic receptors results in increased heart rate, blood pressure, and metabolic rate. This compound also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases the release of norepinephrine and epinephrine from sympathetic nerve endings, leading to increased heart rate, blood pressure, and metabolic rate. This compound also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream. It increases the levels of glucose and lactate in the bloodstream, which provides energy to the body during periods of stress.
実験室実験の利点と制限
Synepirin 500 has several advantages for lab experiments. It is a potent and selective adrenergic agonist that can be used to study the effects of sympathetic nervous system activation on various biological systems. It is also relatively easy to synthesize and has a high purity yield. However, this compound has some limitations for lab experiments. It is a potent stimulant that can cause adverse effects on the cardiovascular system if not used appropriately. It is also not suitable for long-term studies due to its potential for toxicity.
将来の方向性
There are several future directions for the study of Synepirin 500. One area of research is the development of new adrenergic agonists with improved selectivity and safety profiles. Another area of research is the study of the effects of this compound on different biological systems, such as the immune system and the central nervous system. Additionally, the development of new analytical methods for the detection and quantification of this compound in biological samples will facilitate its use in pharmacokinetic and pharmacodynamic studies.
Conclusion
This compound is a potent adrenergic agonist that is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It has several advantages for lab experiments, such as its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential for toxicity and adverse effects on the cardiovascular system. Future research on this compound will focus on the development of new adrenergic agonists with improved safety profiles and the study of its effects on different biological systems.
合成法
The synthesis of Synepirin 500 involves the condensation of 2-amino-5-methylhexane with pyruvic acid. The resulting compound is then subjected to a series of chemical reactions to produce this compound. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the chemical reactions.
科学的研究の応用
Synepirin 500 is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It is commonly used in studies involving cardiovascular function, metabolism, and thermogenesis. This compound is also used in the study of drug interactions and drug metabolism.
特性
CAS番号 |
13358-11-7 |
|---|---|
分子式 |
C22H35NO2 |
分子量 |
345.5 g/mol |
IUPAC名 |
4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3 |
InChIキー |
MVKYQJHRHHQPDM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
正規SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
その他のCAS番号 |
13358-11-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



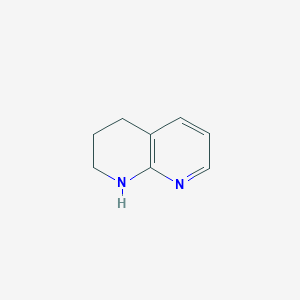
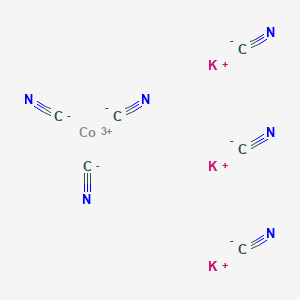


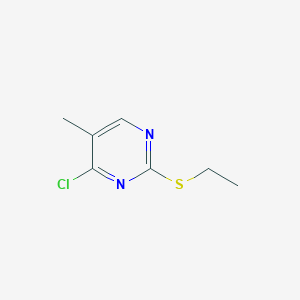
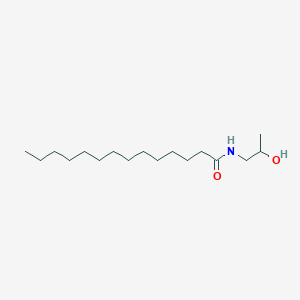
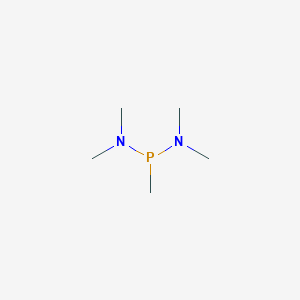
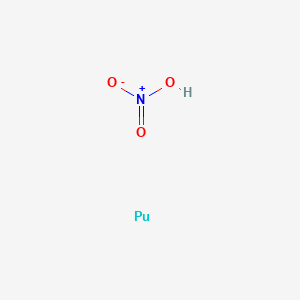
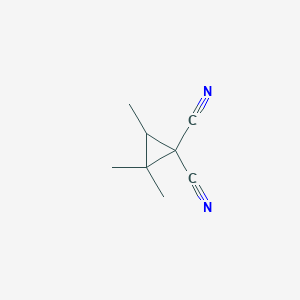
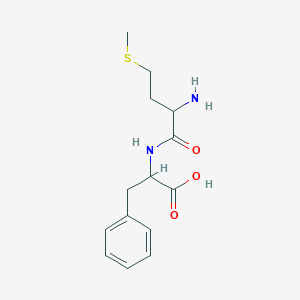
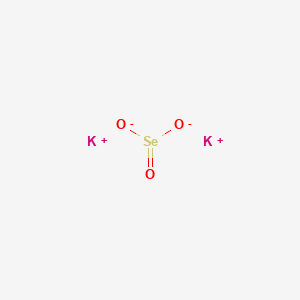
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

